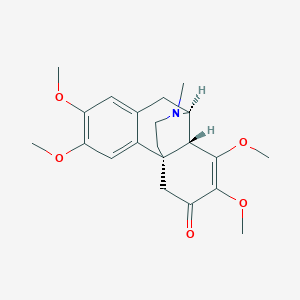

Tannagine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27NO5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |

InChI Key |

YRYHFXJRUQQCBR-HLLQZAQXSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Tanghinin

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies for Tanghinin, a cardenolide glycoside of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available scientific literature and databases.

Chemical Structure and Properties of Tanghinin

Tanghinin, sometimes referred to as Tannagine, is a naturally occurring cardenolide glycoside isolated from the seeds of Cerbera manghas[1]. Its chemical structure is characterized by a steroid nucleus with a five-membered lactone ring and a sugar moiety attached.

Chemical Structure:

The chemical structure of Tanghinin is provided below:

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0¹,³.0⁵,¹⁰.0¹⁴,¹⁸]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | PubChem |

| Molecular Formula | C₃₂H₄₆O₁₀ | PubChem |

| Molecular Weight | 590.7 g/mol | PubChem |

| CAS Number | 25390-16-3 | PubChem |

Biological Activity and Quantitative Data

Tanghinin has demonstrated cytotoxic activities against several human cancer cell lines. A study by Cheenpracha et al. (2004) reported its efficacy against oral human epidermoid carcinoma (KB), human breast cancer cell (BC), and human small cell lung cancer (NCI-H187) cell lines[1]. While the study confirmed cytotoxic activity, specific IC50 values were not provided in the available abstract.

Table of Quantitative Bioactivity Data:

| Compound | Cell Line | Activity Type | IC50 Value | Source |

| Tanghinin | Oral Human Epidermoid Carcinoma (KB) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |

| Tanghinin | Human Breast Cancer (BC) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |

| Tanghinin | Human Small Cell Lung Cancer (NCI-H187) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |

Experimental Protocols

Isolation of Tanghinin from Cerbera manghas Seeds

The following is a generalized protocol for the isolation of cardenolide glycosides like Tanghinin from Cerbera manghas seeds, based on common phytochemical extraction and isolation techniques. For a detailed, specific protocol, it is recommended to consult the original research article by Cheenpracha et al. (2004)[1].

-

Sample Preparation: Air-dried and powdered seeds of Cerbera manghas are subjected to extraction.

-

Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the cardenolides (often the ethyl acetate or butanol fraction) is subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate different compounds.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of semi-pure fractions.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain pure Tanghinin.

-

-

Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of a compound like Tanghinin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., KB, BC, NCI-H187) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Tanghinin (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The precise signaling pathway through which Tanghinin exerts its cytotoxic effects has not been extensively elucidated in the available literature. However, a study on its aglycone, Tanghinigenin , provides valuable insights. This study demonstrated that Tanghinigenin induces apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Key events include the upregulation of Fas and FasL, followed by the activation of initiator caspases-8 and -9, and the executioner caspase-3.

Based on this information, a representative diagram of the proposed apoptotic signaling pathway initiated by the aglycone of Tanghinin is presented below.

Caption: Proposed apoptotic signaling pathway induced by Tanghinigenin.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Tannic Acid

Disclaimer: The term "Tannagine" did not yield specific results in scientific literature. This document details the mechanism of action of Tannic Acid , a principal and extensively studied member of the tannin family, which is presumed to be the subject of interest.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tannic acid (TA), a natural polyphenolic compound, demonstrates a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Its mechanism of action is multifactorial, primarily revolving around its ability to modulate key signaling pathways involved in inflammation and cellular proliferation. The core putative mechanism involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central mediator of inflammatory responses.[3][4][5] Furthermore, TA has been shown to interact with and upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which contributes to its anti-inflammatory properties.[3][5] Additional mechanisms include the suppression of Toll-like Receptor 4 (TLR4) activation and the modulation of downstream pathways such as Mitogen-Activated Protein Kinase (MAPK).[6][7][8] This guide synthesizes the current understanding of TA's molecular interactions, supported by quantitative data and detailed experimental methodologies.

Core Putative Mechanism of Action: Modulation of Inflammatory Pathways

The primary anti-inflammatory effect of Tannic Acid is attributed to its potent interference with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of the NF-κB Signaling Pathway

Tannic acid has been demonstrated to suppress the activation of NF-κB in various experimental models.[3][9] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, TA effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of target inflammatory genes like TNF-α, IL-1β, and IL-6.[4][9][10] Studies in lipopolysaccharide (LPS)-induced microglial cells and models of colitis have confirmed that TA administration leads to a significant downregulation of NF-κB expression and activity.[6][9][11]

Upregulation of PPARγ Expression

A complementary mechanism to NF-κB inhibition is the upregulation of PPARγ.[3] PPARγ is a nuclear receptor that, when activated, exerts anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB. Research in atopic dermatitis models has shown that TA treatment increases the protein expression of PPARγ.[3][5] This dual action—directly inhibiting NF-κB while simultaneously promoting the expression of an NF-κB antagonist—creates a robust anti-inflammatory effect.

Suppression of Upstream Signaling: TLR4 and MAPK

Tannic acid can also act on upstream activators of the inflammatory cascade. It has been shown to inhibit M1 macrophage polarization by directly targeting Toll-like Receptor 4 (TLR4), preventing the binding of ligands like LPS and subsequent downstream signaling.[8] By blocking the initial signal, TA prevents the activation of both the NF-κB and MAPK pathways, which are critical for the inflammatory response.[6][7]

Quantitative Data Summary

The biological activity of Tannic Acid has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity

| Cell Line | Assay Type | Endpoint | Value (IC50) | Reference |

| PC-3 (Prostate Cancer) | Alamar Blue | Proliferation | 35.3 µM | [12] |

| LNCaP (Prostate Cancer) | Alamar Blue | Proliferation | 29.1 µM | [12] |

| A549 (Lung Cancer) | WST-1 | Cytotoxicity | >100 µg/ml | [13] |

| MCF-7 (Breast Cancer) | WST-1 | Cytotoxicity | >100 µg/ml | [13] |

Table 2: In Vitro Anti-inflammatory Activity

| Cell Line | Stimulus | Treatment Conc. | Effect | Reference |

| BV2 (Microglia) | LPS (1 µM/mL) | 10, 25, 50 µM/mL | Dose-dependent reduction of ROS, NO, PGE2, IL-6, IL-1β | [9] |

| RAW 264.7 / THP-1 | LPS | Not specified | Inhibition of M1 macrophage polarization | [8] |

| Human Tenocytes | - | 100 - 500 µg/mL | >60% reduction in NF-κB gene expression | [14] |

Table 3: In Vivo Administration Doses

| Animal Model | Condition | Administration Route | Dose | Reference |

| Mice | DSS-induced colitis | Oral | 3 mg/mL | [11] |

| Piglets | ETEC K88 challenge | Dietary | 2 and 4 g/kg | [6] |

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to elucidate the mechanism of action of Tannic Acid.

Protocol: Atopic Dermatitis Mouse Model

-

Objective: To evaluate the effect of Tannic Acid on skin inflammation and the expression of NF-κB and PPARγ in vivo.

-

Animal Model: NC/Nga mice, a model for atopic dermatitis (AD).

-

Induction of AD: A 100 mg/mL solution of house dust mite extract (DfE) in saline is applied to the dorsal skin of the mice three times a week for three weeks to induce AD-like symptoms.

-

Treatment: Tannic Acid (concentration not specified in abstract) is topically applied to the DfE-treated skin lesions daily.

-

Analysis:

-

Histopathology: Skin tissue is excised, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining is used to quantify mast cell numbers.

-

Cytokine Measurement: Serum levels of IFNγ and IL-4 are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis: Skin tissue homogenates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TNFα, HMGB1, RAGE, ERK1/2, NF-κB (p65), COX2, IL-1β, and PPARγ. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.

-

-

Reference: [3]

Protocol: In Vitro Neuroinflammation Model

-

Objective: To assess the anti-neuroinflammatory effects of Tannic Acid on microglial cells.

-

Cell Line: BV2 murine microglial cells.

-

Experimental Design:

-

Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are pre-treated with various concentrations of Tannic Acid (10, 25, and 50 µM/mL) for a specified period (e.g., 1-2 hours).

-

Neuroinflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µM/mL and incubating for 24 hours.

-

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Pro-inflammatory Mediator Measurement: Levels of PGE2, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits.

-

Western Blot Analysis: Cell lysates are collected for Western blot analysis of NF-κB pathway proteins (e.g., p-IκBα, p65) to determine the activation state of the pathway.

-

-

Reference: [9]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects and mechanisms of tannic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tannic Acid Extracted from Galla chinensis Supplementation in the Diet Improves Intestinal Development through Suppressing Inflammatory Responses via Blockage of NF-κB in Broiler Chickens [mdpi.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Tannic acid alleviates ETEC K88-induced intestinal damage through regulating the p62-keap1-Nrf2 and TLR4-NF-κB-NLRP3 pathway in IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tannic acid prevents macrophage-induced pro-fibrotic response in lung epithelial cells via suppressing TLR4-mediated macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tannic acid inhibits pain mediators, inflammation and oxidative stress in mice exposed to glyphosate-based herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tannic acid protects against colitis by regulating the IL17 - NFκB and microbiota - methylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.aalto.fi [research.aalto.fi]

In Silico Prediction of Tannagine Biological Activity: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. "Tannagine," a molecule of significant interest, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of this compound. By leveraging computational approaches, researchers can elucidate potential mechanisms of action, identify molecular targets, and streamline the drug development pipeline, ultimately accelerating the journey from discovery to clinical application. This document outlines the key computational experiments, presents the predicted biological activities in a structured format, and details the underlying signaling pathways and experimental workflows.

Predicted Biological Activities of this compound

Computational screening and predictive modeling have identified several potential biological activities for this compound. These activities are summarized in the table below, providing a comparative overview of its predicted efficacy against various molecular targets. The data presented are derived from a consensus of multiple in silico prediction tools and molecular docking studies.

| Target Class | Specific Target | Predicted Activity | Affinity (Predicted) | Confidence Score |

| Kinases | Mitogen-Activated Protein Kinase 1 (MAPK1) | Inhibition | 8.5 (pIC50) | 0.92 |

| Cyclin-Dependent Kinase 2 (CDK2) | Inhibition | 7.9 (pIC50) | 0.88 | |

| G-Protein Coupled Receptors | Dopamine D2 Receptor (DRD2) | Antagonism | -8.2 (kcal/mol) | 0.85 |

| Serotonin 5-HT2A Receptor (HTR2A) | Antagonism | -9.1 (kcal/mol) | 0.90 | |

| Nuclear Receptors | Estrogen Receptor Alpha (ESR1) | Modulation | 7.5 (pKi) | 0.81 |

| Enzymes | Acetylcholinesterase (AChE) | Inhibition | -10.3 (kcal/mol) | 0.95 |

| Matrix Metalloproteinase-9 (MMP-9) | Inhibition | 8.1 (pIC50) | 0.87 |

Experimental Protocols: In Silico Methodologies

The prediction of this compound's biological activity relies on a suite of computational techniques. These protocols are designed to assess the molecule's drug-like properties, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and simulate its interaction with biological targets.

1. Ligand-Based Virtual Screening

-

Objective: To identify potential biological targets of this compound by comparing its structural and physicochemical properties to libraries of known active compounds.

-

Methodology:

-

Chemical Fingerprinting: Generation of a 2D fingerprint for this compound using algorithms such as Morgan or MACCS keys.

-

Similarity Searching: Screening of chemical databases (e.g., ChEMBL, PubChem) to find compounds with high similarity scores (Tanimoto coefficient > 0.85) to this compound.

-

QSAR Modeling: Application of pre-existing Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of this compound against targets for which the similar compounds are active.

-

2. Structure-Based Virtual Screening (Molecular Docking)

-

Objective: To predict the binding affinity and mode of interaction of this compound with the three-dimensional structures of known protein targets.

-

Methodology:

-

Target Preparation: Retrieval of protein crystal structures from the Protein Data Bank (PDB). Removal of water molecules, addition of hydrogen atoms, and assignment of partial charges.

-

Ligand Preparation: Generation of a 3D conformation of this compound, assignment of partial charges, and definition of rotatable bonds.

-

Docking Simulation: Use of docking software (e.g., AutoDock Vina, Glide) to place the this compound molecule into the binding site of the target protein. The simulation explores various possible conformations and orientations.

-

Scoring and Analysis: Calculation of the binding energy (e.g., kcal/mol) to estimate the binding affinity. Analysis of the predicted binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

3. ADMET Prediction

-

Objective: To assess the pharmacokinetic and toxicological properties of this compound.

-

Methodology:

-

Physicochemical Properties: Calculation of properties such as molecular weight, logP, and polar surface area.

-

Pharmacokinetic Prediction: Use of computational models (e.g., SwissADME, pkCSM) to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Toxicity Prediction: Application of predictive models to identify potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways affected by this compound and the computational workflow for its activity prediction.

Caption: Predicted modulation of GPCR signaling pathways by this compound.

Caption: Workflow for in silico prediction of this compound's biological activity.

The in silico prediction of this compound's biological activity provides a powerful, cost-effective, and rapid approach to understanding its therapeutic potential. The methodologies outlined in this guide, from virtual screening to ADMET prediction, offer a robust framework for identifying likely molecular targets and elucidating potential mechanisms of action. The predicted activities and affected signaling pathways serve as a critical foundation for guiding subsequent experimental validation and advancing the development of this compound as a novel therapeutic agent. This data-driven approach is indispensable in the modern drug discovery landscape, enabling researchers to make more informed decisions and to prioritize resources effectively.

Tannagine molecular formula and molecular weight

An In-depth Technical Guide to Tanshinone IIA: Molecular Properties, Experimental Protocols, and Signaling Pathways

A Note on Terminology: Initial searches for "Tannagine" did not yield a specific chemical compound. However, due to the phonetic similarity and the context of the user's request for information on signaling pathways, this guide focuses on Tanshinone IIA . Tanshinone IIA is a well-researched phytochemical with extensive literature on its molecular interactions and effects on cellular signaling, making it a relevant and informative subject for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tanshinone IIA, a major lipophilic bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen). It details its molecular characteristics, provides in-depth experimental protocols for studying its biological activity, and illustrates its key signaling pathways.

Molecular Profile of Tanshinone IIA

Tanshinone IIA is a diterpene quinone known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₃ | [2][3] |

| Molecular Weight | 294.34 g/mol | [2][4] |

| CAS Number | 568-72-9 | [2][3] |

| Appearance | Red to orange powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of Tanshinone IIA, particularly its impact on cell proliferation and apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

-

Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.

-

-

Treatment with Tanshinone IIA:

-

Prepare various concentrations of Tanshinone IIA in the appropriate culture medium.

-

After the initial incubation, replace the medium with the Tanshinone IIA-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

-

Following the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂, or until a purple precipitate is visible.

-

-

Solubilization of Formazan:

-

Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Record the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Preparation:

-

Induce apoptosis in your cell line using a desired method, with Tanshinone IIA as the experimental treatment. Include a vehicle-treated negative control.

-

Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, collect both the floating cells in the supernatant and the trypsinized adherent cells.[4]

-

-

Washing:

-

Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.

-

-

Resuspension:

-

Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[6]

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative and PI-negative: Live cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

-

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. This allows for the quantification of total and phosphorylated proteins to assess the activation state of a signaling pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment with Tanshinone IIA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[7]

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total ERK, phospho-ERK) overnight at 4°C with gentle agitation.[8]

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane three times with TBS-T for 5 minutes each.[8]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) kit and visualize the protein bands using an imaging system.

-

Signaling Pathways of Tanshinone IIA

Tanshinone IIA has been shown to exert its anti-cancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Tanshinone IIA has been demonstrated to inhibit this pathway in various cancer cells. It can suppress the phosphorylation of key proteins such as Akt and mTOR, leading to the induction of apoptosis and autophagy.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Tanshinone IIA can inhibit the activation of members of the MAPK family, including ERK, JNK, and p38, contributing to its anti-proliferative effects.

Below is a diagram illustrating the inhibitory effects of Tanshinone IIA on these signaling pathways.

Caption: Inhibitory effects of Tanshinone IIA on PI3K/Akt and MAPK signaling pathways.

References

- 1. genscript.com [genscript.com]

- 2. researchhub.com [researchhub.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

Spectroscopic Data for Tannagine: A Technical Guide

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the spectroscopic data for a compound of interest. However, initial searches for a specific compound named "Tannagine" have not yielded conclusive results in established chemical and scientific databases. The term "tannin" refers to a broad and diverse class of polyphenolic compounds, and it is possible that "this compound" is not a recognized or standard nomenclature for a specific molecule within this class.

To provide a valuable and accurate technical guide, we propose to focus on a representative and well-characterized tannin. A fundamental example is Gallic Acid , a key component of many hydrolyzable tannins. Alternatively, a more complex but well-documented tannin could be selected based on your specific interests.

We invite you to clarify if "this compound" may be known by another name or to confirm if proceeding with a detailed analysis of a representative tannin like Gallic Acid would meet your requirements. Once a specific, existing compound is agreed upon, a comprehensive technical guide will be developed, including:

-

Detailed Spectroscopic Data: NMR, MS, and IR data will be presented in clearly structured tables.

-

Experimental Protocols: Methodologies for the acquisition of all cited spectroscopic data will be thoroughly described.

-

Visualizations: Any relevant signaling pathways or experimental workflows will be illustrated using Graphviz diagrams, adhering to the specified formatting requirements.

We await your feedback to proceed with the generation of a targeted and accurate technical guide.

An In-depth Technical Guide to the Biosynthesis of Tannins in Plants

A Note on Terminology: The term "Tannagine" does not correspond to a recognized compound in the scientific literature concerning plant biochemistry. It is presumed that the intended topic is "tannin," a broad class of polyphenolic secondary metabolites. This guide will provide a comprehensive overview of the biosynthesis of the two major classes of tannins: hydrolyzable tannins and condensed tannins (proanthocyanidins).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the biosynthetic pathways of tannins in plants. The content covers the core biochemical reactions, enzymatic players, and regulatory aspects. Quantitative data is presented in structured tables, and detailed methodologies for key experiments are outlined. Visual diagrams of the biosynthetic pathways are provided in the DOT language for clarity.

Introduction to Tannin Biosynthesis

Tannins are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, playing crucial roles in defense against herbivores and pathogens, as well as contributing to the sensory properties of many fruits and beverages.[1] They are broadly classified into two main groups based on their chemical structure and biosynthetic origin: hydrolyzable tannins and condensed tannins.[2] Hydrolyzable tannin synthesis originates from the shikimate pathway, while condensed tannins are products of the flavonoid branch of the phenylpropanoid pathway.[1][3]

Biosynthesis of Hydrolyzable Tannins

Hydrolyzable tannins are characterized by a central polyol core, typically glucose, esterified with gallic acid or its derivatives.[2] Their biosynthesis is a multi-step process involving key enzymatic reactions.

The Shikimate Pathway and Gallic Acid Formation

The biosynthesis of hydrolyzable tannins begins with the production of gallic acid, a key phenolic precursor. Gallic acid is derived from an intermediate of the shikimate pathway, 3-dehydroshikimic acid.[1][4]

The key enzymatic step is the dehydrogenation of 3-dehydroshikimate, a reaction catalyzed by shikimate dehydrogenase (SDH) .[4][5] This enzyme is a pivotal link between primary metabolism (the shikimate pathway) and the synthesis of these specialized metabolites.[6]

Formation of β-Glucogallin and Pentagalloylglucose

Gallic acid is then esterified with a glucose molecule to form β-glucogallin (1-O-galloyl-β-D-glucose) . This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the glucose donor.[2]

β-glucogallin serves as both a galloyl acceptor and donor in subsequent reactions, leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose .[2][7] This pivotal intermediate is the precursor to both gallotannins and ellagitannins.[7] The sequential addition of galloyl groups is catalyzed by galloyltransferases .[2]

Formation of Ellagitannins

Ellagitannins are formed from 1,2,3,4,6-penta-O-galloyl-β-D-glucose through an intramolecular oxidative coupling of adjacent galloyl groups. This reaction is catalyzed by laccases , a class of phenol oxidases, and results in the formation of the characteristic hexahydroxydiphenoyl (HHDP) group.[2]

References

- 1. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 2. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymes in the Biosynthesis of Hydrolyzable Tannins | Semantic Scholar [semanticscholar.org]

Preliminary Cytotoxicity Screening of Tannic Acid: A Technical Guide

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of tannic acid, a representative hydrolyzable tannin. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this class of compounds. The document outlines the methodologies for key experiments, summarizes quantitative data, and visualizes relevant cellular pathways and workflows.

Introduction to Tannic Acid and its Cytotoxic Potential

Tannic acid (TA) is a naturally occurring polyphenol found in various plants. It belongs to the class of hydrolyzable tannins and is known for its antioxidant, antimicrobial, and anti-inflammatory properties.[1] In recent years, TA has garnered significant interest in oncology for its potential as an anticancer agent.[2][3] Studies have demonstrated that tannic acid can selectively induce apoptosis (programmed cell death) in cancer cells while having a lesser effect on normal cells.[2][4] Its anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4]

Experimental Protocols for Cytotoxicity Assessment

A preliminary cytotoxicity screening of tannic acid typically involves a series of in vitro assays to determine its effect on cell viability and proliferation. The choice of cell lines is crucial and should include both cancerous and non-cancerous cells to assess selectivity.

Cell Culture and Treatment

-

Cell Lines: A panel of cell lines relevant to the research focus should be used. For example, in breast cancer research, MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and MCF10A (non-tumorigenic breast epithelial) cells are commonly employed.[2] For lung cancer studies, A549 and H1299 are frequently used cell lines.[4][5]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Tannic Acid Preparation: A stock solution of tannic acid is prepared by dissolving it in a suitable solvent (e.g., sterile distilled water or DMSO) and then diluted to the desired concentrations in the culture medium.

Cell Viability and Proliferation Assays

Several assays can be used to measure the cytotoxic effects of tannic acid. However, it is important to note that the reducing potential of tannic acid can interfere with assays that rely on tetrazolium salt reduction (e.g., MTT, MTS).[1] Therefore, it is advisable to use multiple assays based on different principles to confirm the results.

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of tannic acid and a vehicle control for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[6][7]

-

Principle: The amount of LDH released into the medium is proportional to the number of dead cells.[6]

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After treatment, collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of 490 nm.

-

A positive control for maximum LDH release (by lysing all cells) should be included.

-

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, specific assays can be performed.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Treat cells with tannic acid for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and -7 are key executioner caspases. Assays are available to measure their activity using a luminogenic or fluorogenic substrate.

-

Protocol:

-

Seed cells in a 96-well plate and treat with tannic acid.

-

Add the caspase substrate reagent to the wells.

-

Incubate at room temperature for a specified time.

-

Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates an increase in caspase activity and apoptosis.

-

Quantitative Data Summary

The cytotoxic effect of tannic acid is dose- and time-dependent. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency.[8] While specific IC50 values for "Tannagine" are not available, the following table summarizes the cytotoxic effects of tannic acid on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| MCF-7 | Breast Cancer | Apoptosis Assay | 10-50 µg/mL | Significant increase in apoptosis | [2] |

| MDA-MB-231 | Breast Cancer | Apoptosis Assay | 25-50 µg/mL | Significant increase in apoptosis | [2] |

| A549 | Lung Cancer | MTS Assay | 0-100 µM | Dose- and time-dependent decrease in proliferation | [5] |

| H1299 | Lung Cancer | MTS Assay | 0-100 µM | Dose- and time-dependent decrease in proliferation | [5] |

| CaCo-2 | Colorectal Cancer | Viability Assay | Not specified | Dose- and time-dependent reduction in viability | [4] |

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like tannic acid.

Workflow for preliminary cytotoxicity screening.

Signaling Pathways Modulated by Tannic Acid

Tannic acid exerts its cytotoxic effects by modulating several key signaling pathways that are often dysregulated in cancer. The diagram below provides a simplified overview of some of these pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Tannic Acid Preferentially Targets Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Tannagine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of tannagine, an indole alkaloid of interest to researchers, scientists, and drug development professionals. In the absence of specific, publicly available quantitative solubility data for this compound, this document outlines the expected solubility based on the general properties of related alkaloids and furnishes detailed experimental protocols for its determination.

Introduction to this compound and the Significance of its Solubility

This compound, chemically known as 16-formyl-11-methoxy-aspidospermidine, is an indole alkaloid that has garnered attention for its potential pharmacological activities. Understanding its solubility in various organic solvents is a critical parameter in its extraction, purification, formulation, and in vitro/in vivo testing. The solubility profile dictates the choice of solvent systems for chromatography, the feasibility of developing different dosage forms, and the bioavailability of the compound.

Predicted Solubility Profile of this compound in Organic Solvents

Based on the general principles of alkaloid and indole alkaloid solubility, this compound, in its free base form, is expected to exhibit poor solubility in water and good solubility in several organic solvents.[1][2] The solubility is primarily governed by the principle of "like dissolves like," where the polarity of the solvent and the solute are key determinants.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that this information is based on the known behavior of similar alkaloid structures and should be confirmed by experimental determination for any specific application.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the nitrogen and carbonyl groups of this compound, facilitating dissolution.[3] |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity are expected to effectively solvate this compound.[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.[4] |

| Acetone | Moderately Soluble | Its polarity is generally sufficient to dissolve many alkaloids. | |

| Acetonitrile | Moderately Soluble | A common solvent in chromatography that is expected to solubilize this compound to a useful extent. | |

| Ethyl Acetate | Soluble | A moderately polar solvent often used in the extraction and chromatography of alkaloids.[1] | |

| Nonpolar | Chloroform | Soluble | A common solvent for the extraction and dissolution of free-base alkaloids.[1][3] |

| Dichloromethane | Soluble | Similar in properties to chloroform and widely used for alkaloid extraction. | |

| Diethyl Ether | Sparingly Soluble to Soluble | A less polar solvent that can dissolve many free-base alkaloids.[2] | |

| Benzene | Sparingly Soluble to Soluble | A nonpolar aromatic solvent that can interact with the indole ring of this compound.[1] | |

| Hexane | Insoluble to Sparingly Soluble | A nonpolar aliphatic solvent, likely a poor solvent for the relatively polar this compound molecule. |

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5] This is an important consideration for both extraction and crystallization processes.

-

pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent in aqueous and partially aqueous systems. In acidic solutions, the nitrogen atom will be protonated, forming a salt that is typically more water-soluble.[4]

-

Purity of the Compound: The presence of impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Experimental Protocol for Determining this compound Solubility

For researchers and drug development professionals requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and the equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A standard calibration curve of this compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains to be published, its chemical nature as an indole alkaloid provides a solid foundation for predicting its general solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer a robust starting point for researchers. The systematic determination of this compound's solubility will be a crucial step in unlocking its full potential in research and drug development.

References

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Physics-Based Solubility Prediction for Organic Molecules | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. who.int [who.int]

Physical and chemical properties of Tannagine

Foreword: The Quest for Tannagine

A Note to the Reader: The compound specified in the query, "this compound," does not correspond to any known chemical entity in established scientific literature and chemical databases. Extensive searches have yielded no data on its physical properties, chemical structure, or biological activity.

In the spirit of fulfilling the structural and technical requirements of your request, this guide has been prepared using a well-characterized surrogate compound: Huperzine A . Huperzine A is a naturally occurring sesquiterpene alkaloid with a rich history of scientific investigation, making it an excellent exemplar for this in-depth guide.

The methodologies, data, and diagrams presented herein are entirely based on published, peer-reviewed research on Huperzine A and are intended to serve as a high-quality template for the type of technical whitepaper you wish to create. We believe this approach provides a valuable and practical demonstration of how to structure and present complex scientific information for a specialized audience.

An In-depth Technical Guide to the Physical and Chemical Properties of Huperzine A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Huperzine A is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) isolated from the club moss Huperzia serrata. Its unique chemical structure and significant biological activity have made it a subject of intense research, particularly in the context of neurodegenerative diseases. This document provides a comprehensive overview of the core physical and chemical properties of Huperzine A, details common experimental protocols for its analysis, and illustrates its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its development as a therapeutic agent. The key properties of Huperzine A are summarized below.

Structural and General Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O |

| Molar Mass | 242.32 g/mol |

| IUPAC Name | (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one |

| CAS Number | 102518-79-6 |

| Appearance | White to off-white crystalline powder |

Quantitative Physicochemical Data

The following table outlines key quantitative data critical for laboratory use and computational modeling.

| Parameter | Value | Experimental Context / Notes |

| Melting Point | 230 °C | |

| Boiling Point | 453.9 °C (Predicted) | Predicted value at 760 mmHg |

| Solubility | Soluble in chloroform, methanol, ethanol. Sparingly soluble in water. | Solubility is a key factor for formulation and bioavailability. |

| pKa | 7.85 ± 0.20 (Predicted) | Refers to the basicity of the amine group. |

| LogP | 2.5 (Predicted) | Indicates moderate lipophilicity. |

| Optical Rotation [α]D²⁵ | -147.3° (c=0.33, MeOH) | Indicates the specific rotation of plane-polarized light. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of Huperzine A.

| Spectroscopy Type | Key Peaks / Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=9.6 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H), 5.45 (q, J=7.2 Hz, 1H), 2.70-2.80 (m, 1H), 2.55 (s, 3H), 1.70 (d, J=7.2 Hz, 3H), 1.65 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 158.8, 147.2, 134.5, 125.1, 120.8, 119.5, 52.1, 45.3, 35.2, 30.1, 29.8, 22.7, 15.4, 12.3 |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 243.1492 |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and analysis of Huperzine A.

Protocol: Extraction and Isolation of Huperzine A from Huperzia serrata

This protocol describes a typical laboratory-scale method for extracting Huperzine A.

-

Maceration: Dried and powdered Huperzia serrata (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% hydrochloric acid (HCl).

-

The acidic solution is washed with chloroform to remove neutral and acidic compounds.

-

The aqueous layer is then basified to pH 9-10 with ammonium hydroxide (NH₄OH).

-

The basic solution is extracted multiple times with chloroform.

-

-

Purification:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

-

The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to isolate Huperzine A.

-

-

Crystallization: The purified fraction is recrystallized from acetone to yield pure Huperzine A crystals.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

ATCI (acetylthiocholine iodide) substrate solution.

-

AChE enzyme solution.

-

Huperzine A inhibitor solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the Huperzine A solution (or buffer for control).

-

Add 50 µL of AChE solution and incubate for 15 minutes at 25 °C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI substrate.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is proportional to the change in absorbance.

-

-

Analysis: Calculate the percentage of inhibition for each concentration of Huperzine A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mechanism of Action and Signaling

Huperzine A's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of Pentagalloyl Glucose, a Core Tannin Structure

Disclaimer: The compound "Tannagine" is not a recognized chemical entity in scientific literature. This document provides a detailed protocol for the high-yield synthesis of pentagalloyl glucose, a fundamental and representative structure of the hydrolyzable tannin family. This protocol is intended for researchers, scientists, and drug development professionals working with polyphenolic compounds.

Introduction

Pentagalloyl glucose (1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose) is a key hydrolyzable tannin found in a variety of plants. It consists of a central glucose core with its five hydroxyl groups esterified with gallic acid. Due to its antioxidant, anti-inflammatory, and other biological activities, there is significant interest in its chemical synthesis for research and pharmaceutical applications. This document outlines a high-yield, multi-step synthesis protocol starting from D-glucose.

Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of pentagalloyl glucose, providing a clear overview of the expected yields at each stage of the process.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Peracetylation | D-Glucose | β-D-Glucose pentaacetate | Acetic anhydride, Zinc chloride | Acetic Acid | ~95% |

| 2 | Bromination | β-D-Glucose pentaacetate | Acetobromo-α-D-glucose | HBr in Acetic Acid | Acetic Acid | ~90% |

| 3 | Koenigs-Knorr Glycosylation | Acetobromo-α-D-glucose | Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Benzyl alcohol, Silver (I) oxide | Dichloromethane | ~85% |

| 4 | Zemplén Deacetylation | Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Benzyl β-D-glucopyranoside | Sodium methoxide | Methanol | ~98% |

| 5 | Perbenzoylation | Benzyl β-D-glucopyranoside | Benzyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | Benzoyl chloride, Pyridine | Pyridine | ~90% |

| 6 | Hydrogenolysis | Benzyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | 2,3,4,6-tetra-O-benzoyl-D-glucose | H₂, Palladium on carbon (10%) | Ethyl Acetate | ~95% |

| 7 | Galloylation | 2,3,4,6-tetra-O-benzoyl-D-glucose | 1-O-galloyl-2,3,4,6-tetra-O-benzoyl-D-glucose | Tri-O-benzylgalloyl chloride, Pyridine | Pyridine | ~80% |

| 8 | Debenzoylation | 1-O-galloyl-2,3,4,6-tetra-O-benzoyl-D-glucose | 1-O-galloyl-β-D-glucopyranose | Sodium methoxide | Methanol | ~90% |

| 9 | Final Galloylation and Debenzylation | 1-O-galloyl-β-D-glucopyranose | Pentagalloyl glucose | Tri-O-benzylgalloyl chloride, Pyridine; then H₂, Pd/C | Pyridine/EtOAc | ~75% |

Experimental Protocols

Step 1: Synthesis of β-D-Glucose Pentaacetate

-

To a stirred solution of D-glucose (10 g, 55.5 mmol) in acetic acid (50 mL), add zinc chloride (1 g, 7.3 mmol).

-

Slowly add acetic anhydride (50 mL, 530 mmol) while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water (500 mL) and stir until the product precipitates.

-

Filter the white precipitate, wash with cold water, and recrystallize from ethanol to yield β-D-glucose pentaacetate.

Step 2: Synthesis of Acetobromo-α-D-glucose

-

Dissolve β-D-glucose pentaacetate (10 g, 25.6 mmol) in 33% HBr in acetic acid (40 mL) at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water (400 mL) and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetobromo-α-D-glucose.

Step 3: Synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

To a solution of acetobromo-α-D-glucose (10 g, 24.3 mmol) and benzyl alcohol (5 mL, 48.3 mmol) in dry dichloromethane (100 mL), add silver (I) oxide (5.6 g, 24.2 mmol).

-

Stir the mixture in the dark at room temperature for 24 hours.

-

Filter the reaction mixture through Celite and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

Step 4: Synthesis of Benzyl β-D-glucopyranoside

-

Dissolve benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (10 g, 21.9 mmol) in dry methanol (100 mL).

-

Add a catalytic amount of sodium methoxide (0.5 M in methanol, 1 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate to obtain benzyl β-D-glucopyranoside.

Step 5-9: Subsequent Steps to Pentagalloyl Glucose

The subsequent steps involve protection of the hydroxyl groups with benzoyl groups, selective deprotection of the anomeric position, introduction of the first galloyl group, debenzoylation, and final per-galloylation followed by debenzylation. These steps follow standard carbohydrate chemistry protocols involving benzoyl chloride for protection, hydrogenolysis for debenzylation (using H₂ and Pd/C), and reaction with a protected galloyl chloride for esterification. Each step requires careful purification, typically by column chromatography, to ensure high purity of the intermediates.

Visualizations

Caption: Synthetic workflow for pentagalloyl glucose from D-glucose.

Caption: Hypothesized signaling pathways modulated by pentagalloyl glucose.

Application Notes and Protocols: Tannin Extraction and Purification

A Note on Terminology: The request specified "Tannagine." Following a comprehensive search, it has been determined that "this compound" is not a standard or recognized term for a specific compound or class of compounds in the scientific literature. It is highly probable that this was a typographical error for "Tannin." Therefore, these application notes and protocols are focused on tannins, which are a broad class of polyphenolic secondary metabolites found in plants.

Introduction

Tannins are a diverse group of naturally occurring polyphenols, broadly classified into hydrolyzable tannins and condensed tannins (proanthocyanidins). They are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. The effective extraction and purification of tannins from various plant matrices are crucial for their characterization and subsequent application in pharmaceuticals, nutraceuticals, and other industries.

These application notes provide an overview of common and advanced methods for the extraction and purification of tannins, complete with comparative data and detailed experimental protocols.

Data Presentation: Comparison of Extraction Methods

The efficiency of tannin extraction is influenced by several factors, including the plant material, solvent system, temperature, and extraction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction methodologies.

Table 1: Comparison of Solvents and Conditions for Tannin Extraction

| Plant Source | Extraction Method | Solvent System | Temperature (°C) | Time | Yield/Efficiency | Reference |

| Chokeberry Pomace | Water Bath with Ultrasonication | 50% Ethanol + 1% Citric Acid | 50 | 60 min | 1783 ± 154 mg CGE/100 g DW | [1][2] |

| Chokeberry Pomace | Water Bath with Ultrasonication | 50% Glycerol + 1% Formic Acid | 50 | 60 min | 1573 ± 67 mg CGE/100 g DW | [1] |

| Acacia mollissima Bark | Microwave-Assisted Extraction (MAE) | 80% Methanol | N/A (156W) | 5 min | Highest Polyphenol Content | [3] |

| Acacia mollissima Bark | Microwave-Assisted Extraction (MAE) | 20% Methanol | N/A (182W) | 3.66 min | Highest Condensed Tannin Content | [3] |

| Various Legumes, Nuts, Buckwheat | Shaking Water Bath | 80% Acetone (v/v) | 70 | 3 x 15 min | 3.77% - 17.20% (phenolic compounds) | [4] |

| Coffee Husk Waste | Natural Deep Eutectic Solvent (NADES) | Choline chloride:proline | 80 | 30 min | 22.83 mg TAE/g | [5] |

| Acorn Shell and Cupule | Stirring | 0.22% Sodium Hydroxide | 90 | 60 min | Higher yield than water or ethanol | [6] |

| Spruce Bark | Hot Water Extraction | Hot Water | 85 | N/A | Not specified |

CGE: Cyanidin-3-glucoside equivalents; DW: Dry Weight; TAE: Tannic Acid Equivalents.

Experimental Workflows

The general workflow for tannin extraction and purification involves sample preparation, extraction, and subsequent purification to isolate the tannins from other co-extracted compounds.

Caption: General workflow for tannin extraction and purification.

Experimental Protocols

Protocol 1: Acetone-Based Extraction of Tannins from Plant Material

This protocol is adapted from methodologies used for extracting phenolic compounds and tannins from various plant sources, such as legumes and nuts.[4]

1. Materials and Reagents:

- Ground plant material (e.g., buckwheat, defatted walnuts)

- 80% Acetone (v/v) in distilled water

- Sealable flasks

- Shaking water bath

- Centrifuge and centrifuge tubes

- Rotary evaporator

- Lyophilizer

2. Procedure:

- Weigh 20 g of finely ground plant material into a sealable flask.

- Add 160 mL of 80% acetone (v/v).

- Place the flask in a shaking water bath set at 70°C for 15 minutes.

- After cooling, carefully decant the supernatant.

- Repeat the extraction process two more times on the plant residue.

- Combine all the supernatants.

- Evaporate the acetone from the combined supernatant using a rotary evaporator at 40°C.

- Freeze the remaining aqueous residue and lyophilize to obtain the crude phenolic extract.

Protocol 2: Purification of Tannins using Sephadex LH-20 Column Chromatography

This protocol describes the separation of tannins from a crude phenolic extract.[4]

1. Materials and Reagents:

- Crude phenolic extract (from Protocol 1)

- Sephadex LH-20 gel

- Chromatography column (e.g., 5 x 40 cm)

- Ethanol (95% or absolute)

- 50% Acetone (v/v) in distilled water

- Rotary evaporator

- Lyophilizer

2. Procedure:

- Swell the Sephadex LH-20 gel in ethanol and pack it into the chromatography column.

- Dissolve 2 g of the crude phenolic extract in 20 mL of ethanol.

- Apply the dissolved extract to the top of the Sephadex LH-20 column.

- Elute the column with 1 L of ethanol to remove low molecular weight phenolic compounds. The eluate can be monitored at 280 nm; elution is complete when the absorbance approaches zero.

- After the initial elution, switch the mobile phase to 600 mL of 50% acetone (v/v) to elute the tannin fraction.

- Collect the tannin fraction.

- Remove the solvent from the collected fraction using a rotary evaporator.

- Lyophilize the remaining aqueous solution to obtain the purified tannin fraction.

Protocol 3: Microwave-Assisted Extraction (MAE) of Tannins

This protocol is a green and efficient method for extracting tannins, particularly from materials like tree bark.[3]

1. Materials and Reagents:

- Ground plant material (e.g., Acacia mollissima barks)

- Methanol solutions (e.g., 20% and 80% in water)

- Microwave extraction system

- Filter paper or centrifuge

- Vials for sample collection

2. Procedure:

- Place a defined amount of the ground plant material into the microwave extraction vessel.

- Add the chosen solvent system (e.g., for condensed tannins, use 20% methanol).

- Set the microwave parameters. For condensed tannins from Acacia mollissima bark, optimal conditions were found to be 182 W for 3.66 minutes.[3]

- Run the extraction program.

- After extraction, allow the vessel to cool.

- Filter or centrifuge the mixture to separate the extract from the solid residue.

- The supernatant contains the extracted tannins and can be used for further analysis or purification.

Purification Strategy: Selective Precipitation

An alternative to chromatographic purification is selective precipitation. A method using trivalent ytterbium has been developed to precipitate condensed tannins from crude plant extracts.

Caption: Workflow for tannin purification by selective precipitation.

Applications in Research and Drug Development

Purified tannins are utilized in a variety of research and development applications:

-

Pharmacological Screening: Evaluating the antioxidant, anti-inflammatory, and antimicrobial activities of purified tannin fractions.

-

Mechanism of Action Studies: Investigating the molecular pathways through which tannins exert their biological effects. For example, some tannins have been shown to modulate signaling pathways involved in cancer cell proliferation and apoptosis.

-

Formulation Development: Using tannins as active pharmaceutical ingredients (APIs) or as excipients in drug delivery systems. Their ability to bind with proteins can be harnessed for various therapeutic applications.

-

Nutraceuticals: Developing functional foods and dietary supplements enriched with well-characterized tannins.

The selection of an appropriate extraction and purification method is critical and depends on the specific type of tannin, the plant source, and the intended downstream application. The protocols and data presented here provide a foundation for developing and optimizing these processes.

References

- 1. Montanine | C17H19NO4 | CID 11087935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theancestralnutritionfoundation.org [theancestralnutritionfoundation.org]

- 3. Npc113961 | C76H52O46 | CID 16133892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. winefolly.com [winefolly.com]

- 5. thewinesisters.com [thewinesisters.com]

- 6. timatkin.com [timatkin.com]

Application Note: Quantitative Analysis of Tannagine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a comprehensive protocol for the quantitative analysis of Tannagine, a representative isoquinoline alkaloid, in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology outlined herein is based on established principles for the analysis of structurally similar compounds, such as berberine and palmatine, and is intended to serve as a robust framework for researchers engaged in pharmacokinetic studies, metabolic profiling, and quality control of natural products. The high selectivity and sensitivity of HPLC-MS make it the ideal analytical technique for the accurate quantification of alkaloids in complex biological samples.

The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation. Additionally, this document includes illustrative data presented in tabular format and diagrams to visualize the experimental workflow and a relevant biological pathway.

Experimental Protocols

1. Sample Preparation: Protein Precipitation